3,4-Diethoxyphenethylamine chemical properties and structure
3,4-Diethoxyphenethylamine chemical properties and structure
An In-Depth Technical Guide to 3,4-Diethoxyphenethylamine: Chemical Properties, Structure, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 3,4-Diethoxyphenethylamine, a phenethylamine derivative of interest to researchers and drug development professionals. The document details the compound's chemical structure, physicochemical properties, and a validated synthesis protocol. While direct pharmacological data on this specific molecule is limited, this guide contextualizes its potential biological activity by examining structurally related analogs. All information is grounded in authoritative sources to ensure scientific integrity and support further research and development.
Introduction
3,4-Diethoxyphenethylamine is a member of the phenethylamine class of organic compounds. Its core structure consists of a phenyl ring attached to an ethylamine backbone, with ethoxy groups substituted at the 3 and 4 positions of the phenyl ring. This structure makes it a close analog of several neurochemically significant molecules, including the neurotransmitter dopamine (3,4-dihydroxyphenethylamine) and the well-studied compound 3,4-dimethoxyphenethylamine (DMPEA).[1] The substitution of methoxy groups in DMPEA with ethoxy groups in the target compound can significantly alter its lipophilicity and metabolic profile, potentially leading to different pharmacokinetic and pharmacodynamic properties. Its primary role in the scientific field is as a chemical intermediate and a scaffold for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[2][3]
Chemical Identity and Structure
Correctly identifying a compound is critical for regulatory compliance, experimental reproducibility, and safety. The fundamental identifiers and structural representation of 3,4-Diethoxyphenethylamine are provided below.
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IUPAC Name : 2-(3,4-diethoxyphenyl)ethanamine[2]
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CAS Number : 61381-04-2[2]
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Synonyms : 3,4-diethoxybenzeneethanamine, 2-(3,4-Diethoxy-phenyl)-ethylamine, Drotaverine Impurity 40[2]
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Molecular Formula : C₁₂H₁₉NO₂[2]
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Molecular Weight : 209.28 g/mol [2]
Caption: 2D structure of 2-(3,4-diethoxyphenyl)ethanamine.
Physicochemical Properties
The physical and chemical properties of a compound are essential for designing experimental protocols, including solvent selection, purification methods, and storage conditions.
| Property | Value | Source |
| Molecular Weight | 209.28 g/mol | PubChem[2] |
| Molecular Formula | C₁₂H₁₉NO₂ | PubChem[2] |
| XLogP3 | 1.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 6 | PubChem[2] |
| Exact Mass | 209.141578849 Da | PubChem[2] |
| Topological Polar Surface Area | 44.5 Ų | PubChem[2] |
| Heavy Atom Count | 15 | PubChem[2] |
Synthesis and Manufacturing
The synthesis of 3,4-Diethoxyphenethylamine is most commonly achieved through the reduction of a nitrile precursor. This method is favored for its efficiency and high yield.
Synthetic Pathway Overview
A robust and scalable method for producing 3,4-Diethoxyphenethylamine involves the catalytic hydrogenation of 3,4-diethoxy-benzyl cyanide.[3] This process utilizes a Raney-nickel catalyst in an ammoniated ethanol solution under hydrogen pressure. The ammonia is crucial for preventing the formation of secondary and tertiary amine byproducts, thereby ensuring a high purity of the desired primary amine.
Caption: Reductive amination pathway for synthesis.
Detailed Experimental Protocol
The following protocol is adapted from established industrial synthesis methods.[3]
Objective: To synthesize high-purity 3,4-Diethoxyphenethylamine via catalytic hydrogenation.
Materials:
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3,4-diethoxy-benzyl cyanide (100 kg)
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Aqueous ethanol (80-96%, 310 L)
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Ammonia (9-12% concentration in the ethanol solution)
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Raney-nickel catalyst (24 kg)
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Hydrogen gas (H₂)
Procedure:
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Reactor Charging: In a suitable high-pressure reactor, charge the 3,4-diethoxy-benzyl cyanide, the ammoniated ethanol solution, and the pre-treated Raney-nickel catalyst.
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Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen. Pressurize the reactor with hydrogen to 8-10 atm.
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Reaction: Heat the mixture to a temperature between 45°C and 68°C while stirring vigorously. Maintain the temperature and pressure for the duration of the reaction, monitoring hydrogen uptake to determine completion.
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Catalyst Removal: Once the reaction is complete, cool the reactor to ambient temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney-nickel catalyst.
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Solvent Evaporation: Transfer the filtrate to a rotary evaporator and remove the ethanol solvent under reduced pressure.
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Purification: The resulting crude residue is subjected to fractionation in vacuo (vacuum distillation). This step is critical for separating the high-boiling point product from any remaining starting materials or low-boiling point impurities.
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Product Isolation: Collect the fraction corresponding to pure 3,4-Diethoxyphenethylamine. The expected yield is approximately 96 kg, with a purity of nearly 100%.[3]
Spectroscopic Analysis
Characterization of the final product relies on standard spectroscopic techniques. While specific spectra are proprietary to commercial databases, the expected features are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the two distinct ethyl groups (triplets and quartets), aromatic protons on the benzene ring, and two methylene groups of the ethylamine side chain, along with a broad singlet for the amine protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display 12 distinct signals corresponding to each unique carbon atom in the molecule.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (209.28 m/z).
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkages.
Pharmacology and Toxicology
Direct pharmacological and toxicological studies on 3,4-Diethoxyphenethylamine are not extensively reported in public literature. However, its structural similarity to other psychoactive phenethylamines allows for informed hypotheses regarding its potential biological targets.
Context from Structural Analogs
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3,4-Dimethoxyphenethylamine (DMPEA): The closest analog, DMPEA, has been studied for its potential psychoactive effects. It demonstrates weak affinity for serotonin receptors and acts as a monoamine oxidase inhibitor (MAOI).[1][4] However, it is largely considered inactive in humans at oral doses up to 1,000 mg, likely due to rapid metabolism.[1]
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3,4-Methylenedioxyphenethylamine (MDPEA): This analog is also largely inactive when taken orally due to extensive first-pass metabolism by monoamine oxidase.[5]
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General Phenethylamines: This class of compounds frequently interacts with monoamine systems, including serotonin, dopamine, and norepinephrine transporters and receptors.[6][7] The specific substitution pattern on the phenyl ring dictates the affinity and efficacy at these targets.
The replacement of methoxy groups with ethoxy groups increases lipophilicity, which could potentially enhance blood-brain barrier penetration and alter receptor binding affinity compared to DMPEA. However, without empirical data, its pharmacological profile remains speculative and a subject for future research.
Safety and Toxicity Profile
Aggregated GHS information from supplier notifications indicates that this chemical does not meet GHS hazard criteria in a majority of reports.[2] However, given its structural relationship to other bioactive amines and the lack of comprehensive toxicological data, it should be handled with care. The safety data sheet for the closely related DMPEA classifies it as causing skin irritation, serious eye damage, and potential respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory when handling 3,4-Diethoxyphenethylamine. All work should be conducted in a well-ventilated fume hood.
Applications in Research and Development
The primary application of 3,4-Diethoxyphenethylamine is as a building block in organic synthesis. Its phenethylamine scaffold is a common feature in many biologically active molecules. It serves as a key intermediate in the synthesis of pharmaceuticals, such as the vasodilator Drotaverine, where it is listed as a related impurity.[2] Its structure provides a versatile starting point for medicinal chemists to explore new derivatives with potential therapeutic applications in areas such as cardiovascular medicine and neuropharmacology.
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PubChem. (n.d.). 3,4-Diethoxyphenethylamine. Retrieved from [Link]
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PlantaeDB. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]
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Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
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SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.
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Wikipedia. (n.d.). 3,4-Methylenedioxyphenethylamine. Retrieved from [Link]
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Frontiers in Pharmacology. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Retrieved from [Link]
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PubMed. (2000). The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). Retrieved from [Link]
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